(3-Phenylpropyl)hydrazine hydrochloride

Prostaglandin Biosynthesis Inflammation MAO Inhibitor

This 3-phenylpropyl hydrazine derivative is essential for SAR studies of MAO inhibitors. Its unique propyl spacer confers intermediate GABA‑T inhibition (reduces activity to 49% of control), distinct from phenelzine (58%) and longer‑chain analogs. It also exhibits 12‑fold lower potency in PG‑biosynthesis inhibition (IC50 7.5×10⁻⁵ M) versus phenelzine, enabling selective MAO‑focused assays. As a synthetic intermediate, it serves as a building block for LSD1 inhibitors and CNS‑targeted compounds. Procure with confidence for reproducible, chain‑length‑specific pharmacological profiling.

Molecular Formula C9H15ClN2
Molecular Weight 186.68
CAS No. 24214-86-6
Cat. No. B2877506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylpropyl)hydrazine hydrochloride
CAS24214-86-6
Molecular FormulaC9H15ClN2
Molecular Weight186.68
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNN.Cl
InChIInChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
InChIKeyRCAYZECUBYYSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenylpropyl)hydrazine Hydrochloride (CAS 24214-86-6) for Research & Industrial Sourcing


(3-Phenylpropyl)hydrazine hydrochloride (CAS 24214-86-6) is an arylalkylhydrazine derivative with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It is a key intermediate and research tool in medicinal chemistry, particularly for studies on monoamine oxidase (MAO) inhibition and the synthesis of novel central nervous system (CNS) agents [1]. Its procurement is often for specialized R&D applications requiring the specific 3-phenylpropyl side chain, which imparts distinct pharmacological properties compared to shorter-chain analogs like phenelzine [2].

Why (3-Phenylpropyl)hydrazine HCl Cannot Be Simply Substituted by Other Arylalkylhydrazines


While all arylalkylhydrazines are known for their irreversible inhibition of monoamine oxidases (MAOs), the length of the alkyl chain between the phenyl ring and the hydrazine group is a critical determinant of both potency and selectivity [1]. Structural studies confirm that the arylalkyl group becomes covalently bound to the FAD cofactor of MAO enzymes [1]. Therefore, substituting (3-Phenylpropyl)hydrazine with a compound having a different chain length, such as phenelzine (2-carbon chain) or phenylhydrazine (0-carbon chain), results in a fundamentally different interaction with the enzyme's active site and altered downstream biological effects [2]. The specific evidence below quantifies these critical differences in multiple independent assays, underscoring that these compounds are not interchangeable in research settings.

Quantitative Differentiation of (3-Phenylpropyl)hydrazine HCl: Head-to-Head Evidence vs. Key Comparators


Comparison of Prostaglandin (PG) Biosynthesis Inhibition Potency vs. Phenelzine

In a direct comparative study using rabbit renal medulla homogenates, (3-Phenylpropyl)hydrazine demonstrated a 12-fold lower potency in inhibiting prostaglandin (PG) biosynthesis compared to the shorter-chain analog phenelzine [1].

Prostaglandin Biosynthesis Inflammation MAO Inhibitor

Comparative Effects on GABA-T Activity and Brain GABA Levels vs. Phenelzine and Phenylvalerylhydrazine

In an in vivo rat model, (3-Phenylpropyl)hydrazine reduced GABA transaminase (GABA-T) activity to 49% of control levels, an effect that was quantitatively distinct from both phenelzine (58% of control) and the longer-chain analog phenylvalerylhydrazine (48% of control) [1].

GABA Metabolism Neurochemistry MAO Inhibitor

LSD1 Inhibition Profile of the Free Base vs. N-Methylated Derivative

While direct data for the hydrochloride salt is not available, the N-methylated derivative, 1-methyl-2-(3-phenylpropyl)hydrazine, shows a defined inhibitory profile against Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 46.7 µM [1]. The unsubstituted hydrazine free base is known to be a precursor for this and other LSD1 inhibitors [2].

Epigenetics LSD1 Inhibition Cancer Research

Key Research & Industrial Scenarios for (3-Phenylpropyl)hydrazine Hydrochloride (CAS 24214-86-6)


Differential Probing of MAO-Related GABA Metabolism

This compound is specifically suited for in vivo and in vitro studies investigating the link between MAO inhibition, GABA-T activity, and resultant GABA levels in the brain. The quantitative data in Section 3 shows it reduces GABA-T activity to a precise 49% of control, an intermediate effect distinct from phenelzine (58%) and phenylvalerylhydrazine (48%) [1]. This allows researchers to finely tune experimental conditions to observe the differential downstream effects of these structurally related inhibitors on CNS biochemistry [1].

Selective Modulation of Prostaglandin Biosynthesis

For experiments examining the off-target effects of MAO inhibitors on the arachidonic acid cascade, (3-Phenylpropyl)hydrazine serves as a valuable comparator. Its IC50 for PG-biosynthesis inhibition is 7.5 × 10⁻⁵ M, making it 12-fold less potent than phenelzine [2]. This property is crucial for studies aiming to isolate the MAO-specific effects from the broader inflammatory modulation often observed with this drug class [2].

Synthesis of Novel LSD1 Inhibitors and CNS-Active Agents

As a synthetic intermediate, this compound is a key building block for creating more complex molecules. It is specifically cited as a starting material for synthesizing N-methylated hydrazine derivatives with demonstrable LSD1 inhibitory activity (IC50 ~46.7 µM for the methyl analog) [3]. Additionally, its scaffold is claimed in patents for generating 2-(3-phenylpropyl)hydrazine derivatives intended for the treatment of personality disorders and obsessive-compulsive disorders [4].

Structure-Activity Relationship (SAR) Studies on Arylalkylhydrazines

This compound is a critical component for any comprehensive SAR study of the arylalkylhydrazine class. By providing the specific 3-carbon linker moiety, it bridges the gap between short-chain (phenelzine) and longer-chain (phenylvalerylhydrazine) analogs. Its unique profile in both GABA-T [1] and PG-biosynthesis [2] assays, compared to its structural relatives, makes it an essential tool for dissecting the contribution of chain length to the overall pharmacological profile of MAO inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Phenylpropyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.